2-(benzylsulfanyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(benzylsulfanyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be achieved through a multi-step process. One common method involves the reaction of bis(aldehydes) with dimedone and 3-amino-1,2,4-triazole under conventional heating or microwave irradiation . This reaction is region-selective and can be carried out under mild conditions, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(benzylsulfanyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolinones and related heterocyclic compounds. For example:
Bis(tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ones): These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and properties.
Tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolinones: These compounds have a different fused ring system but can exhibit similar chemical reactivity and applications.
Properties
Molecular Formula |
C23H22N4O2S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H22N4O2S/c1-29-19-13-6-5-10-16(19)21-20-17(11-7-12-18(20)28)24-22-25-23(26-27(21)22)30-14-15-8-3-2-4-9-15/h2-6,8-10,13,21H,7,11-12,14H2,1H3,(H,24,25,26) |
InChI Key |
IBKWYWUZLLFSGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5 |
Origin of Product |
United States |
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